molecular formula C14H12ClNO3 B1449338 Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-81-8

Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No. B1449338
M. Wt: 277.7 g/mol
InChI Key: YKVOHUYJDMNMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Structure : It belongs to the class of 2-nitrothiophenes and contains an oxazole ring with a chlorophenyl substituent .


Synthesis Analysis

  • Conversion of the intermediate into sulfonyl chloride followed by nucleophilic attack of amines produces the title compound, Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is characterized by an oxazole ring with a chlorophenyl group attached. Spectroscopic techniques such as FTIR, Mass, 1H-NMR, and 13C-NMR confirm its structure .

Scientific Research Applications

Synthesis and Structural Analysis

Complexation of Disperse Dyes Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate and its derivatives were synthesized for use as disperse dyes. The dyes, after complexation with metals like copper, cobalt, and zinc, exhibited good dyeing performance and excellent fastness properties on fabrics such as polyester and nylon 6.6, showcasing their potential in textile applications (Abolude et al., 2021).

Crystal Structure Studies Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate's crystal structure was elucidated using X-ray diffraction, highlighting its potential for detailed structural analysis and applications in crystallography (Hu Yang, 2009).

Applications in Chemical Synthesis

Synthesis of Hantzsch 1,4-Dihydropyridines Ethyl 2-methyl-4-(4 chlorophenyl)-5-oxo-5H-indeno [1,2-b] pyridine-3-carboxylate and its derivatives were synthesized and analyzed, showcasing their relevance in the study of redox processes and as analogs of nicotinamide adenine dinucleotide (NADH) coenzyme, which is crucial in various biochemical pathways (Pandian et al., 2014).

Molecular Docking and Biological Evaluation

Antioxidant and Metal Chelating Activities Novel dihydropyridine analogs, including 3-ethyl 5- methyl2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives, were synthesized and evaluated for their antioxidant and metal chelating activities. These compounds could be potential therapeutic agents for treating diseases associated with oxidative stress induced by metals (Sudhana & Jangampalli Adi, 2019).

properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-19-14(18)12-8-16-7-11(13(12)17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVOHUYJDMNMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 2
Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 4
Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 5
Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Citations

For This Compound
1
Citations
HC Wang, AD Jagtap, PT Chang, JR Liu, CP Liu… - European Journal of …, 2014 - Elsevier
Bioisosteric replacement of acylureido moiety in 6-acylureido-3-pyrrolylmethylidene-2-oxoindoline derivatives resulted in a series of malonamido derivatives with indolin-2-one scaffold (…
Number of citations: 20 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.